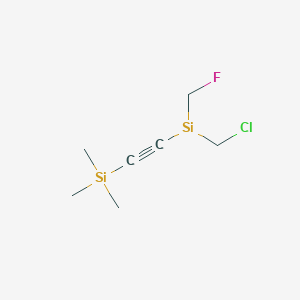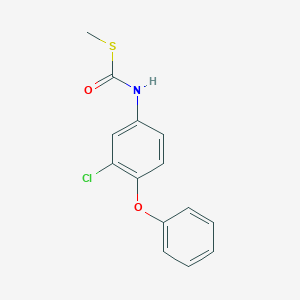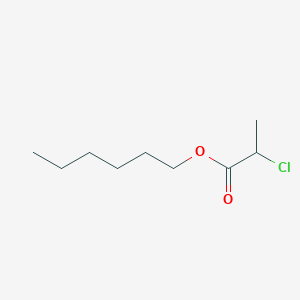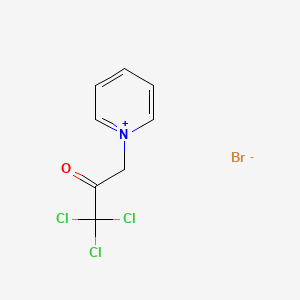
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It is a pyridinium salt with a trichloromethyl ketone group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 1,1,1-trichloroacetone in the presence of a brominating agent. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The trichloromethyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like dichloromethane or acetonitrile to facilitate the reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
Aplicaciones Científicas De Investigación
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trichloromethyl ketone group is highly reactive, allowing the compound to participate in various chemical reactions. The pyridinium ion can stabilize reaction intermediates, facilitating the formation of new bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Similar structure but with fluorine atoms instead of chlorine.
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-(3,3,3-Trichloro-2-oxopropyl)pyridin-1-ium bromide is unique due to its combination of a trichloromethyl ketone group and a pyridinium ion. This combination provides distinct reactivity and stability, making it valuable for various chemical and biochemical applications .
Propiedades
Número CAS |
80615-96-9 |
|---|---|
Fórmula molecular |
C8H7BrCl3NO |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-pyridin-1-ium-1-ylpropan-2-one;bromide |
InChI |
InChI=1S/C8H7Cl3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
Clave InChI |
QGHLSBGIFUEHBP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)C(Cl)(Cl)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


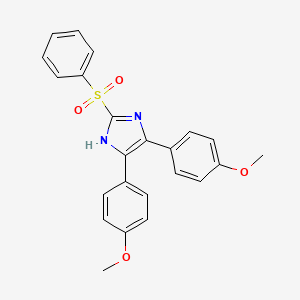
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
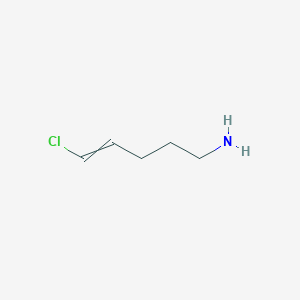
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
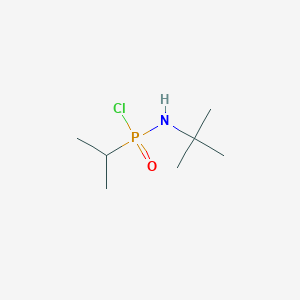
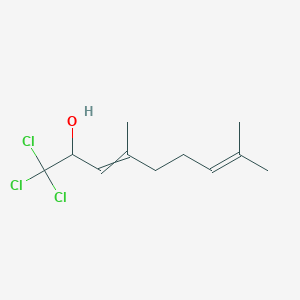
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)


